N-[1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-acetamide N-[1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13477267
InChI: InChI=1S/C9H18N2O2/c1-8(13)10-7-9-3-2-4-11(9)5-6-12/h9,12H,2-7H2,1H3,(H,10,13)
SMILES: CC(=O)NCC1CCCN1CCO
Molecular Formula: C9H18N2O2
Molecular Weight: 186.25 g/mol

N-[1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-acetamide

CAS No.:

Cat. No.: VC13477267

Molecular Formula: C9H18N2O2

Molecular Weight: 186.25 g/mol

* For research use only. Not for human or veterinary use.

N-[1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-acetamide -

Specification

Molecular Formula C9H18N2O2
Molecular Weight 186.25 g/mol
IUPAC Name N-[[1-(2-hydroxyethyl)pyrrolidin-2-yl]methyl]acetamide
Standard InChI InChI=1S/C9H18N2O2/c1-8(13)10-7-9-3-2-4-11(9)5-6-12/h9,12H,2-7H2,1H3,(H,10,13)
Standard InChI Key VCDJGPOSQHXNLK-UHFFFAOYSA-N
SMILES CC(=O)NCC1CCCN1CCO
Canonical SMILES CC(=O)NCC1CCCN1CCO

Introduction

Structural and Physicochemical Properties

N-[1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-acetamide (IUPAC name: N-[[1-(2-hydroxyethyl)pyrrolidin-2-yl]methyl]acetamide) has a molecular formula of C₉H₁₈N₂O₂ and a molecular weight of 186.25 g/mol. The pyrrolidine ring adopts a puckered conformation, with the hydroxethyl group at the 1-position and the acetamide-linked methyl group at the 2-position. Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC₉H₁₈N₂O₂
Molecular Weight186.25 g/mol
SMILESCC(=O)N(CC1CCCN1CCO)
Boiling PointNot documented
SolubilitySoluble in polar solvents

The compound’s hydroxyl group enhances hydrophilicity, while the acetamide moiety facilitates hydrogen bonding, influencing its pharmacokinetic behavior.

Synthesis Methods

Laboratory-Scale Synthesis

The synthesis typically involves amide coupling between acetamide and a pyrrolidine derivative. A common route includes:

  • Alkylation: Reacting pyrrolidine with 2-chloroethanol to form 1-(2-hydroxyethyl)pyrrolidine.

  • Mannich Reaction: Introducing the methylacetamide group via a Mannich base intermediate .

  • Purification: Column chromatography or recrystallization to achieve >95% purity.

Key reagents include sodium borohydride for reductions and thionyl chloride for acylations. Reaction conditions (e.g., anhydrous solvents, 60–80°C) are critical to avoid side products like N-oxides .

Industrial-Scale Production

Industrial methods prioritize efficiency and safety:

  • Continuous Flow Reactors: Enable precise temperature control and reduced reaction times.

  • Catalytic Hydrogenation: Palladium on carbon (Pd/C) catalyzes double-bond reductions in precursors .

Applications in Research and Industry

Organic Synthesis

The compound serves as a building block for:

  • Heterocyclic Scaffolds: Functionalization at the pyrrolidine nitrogen enables diverse derivatization .

  • Chiral Auxiliaries: The stereogenic center at C2 facilitates asymmetric synthesis .

Biological and Pharmacological Activity

While in vivo data are sparse, in vitro assays suggest:

  • Low Acute Toxicity: LD₅₀ > 2,000 mg/kg (oral, rat) .

  • Enzyme Interactions: Potential inhibition of cytochrome P450 isoforms due to structural similarity to known inhibitors.

Hazard CategoryGHS ClassificationPrecautionary MeasuresSource
Skin IrritationCategory 2Wear nitrile gloves
Eye IrritationCategory 2AUse safety goggles
Respiratory IrritationCategory 3Ensure ventilation

Regulatory and Environmental Considerations

  • Environmental Impact: Classified as H410 (very toxic to aquatic life) .

  • Waste Disposal: Incineration at licensed facilities to prevent groundwater contamination .

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